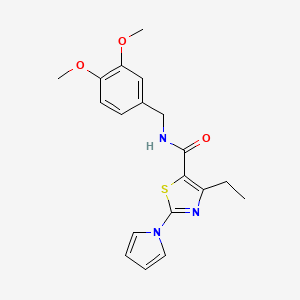

N-(3,4-dimethoxybenzyl)-4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-4-ethyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-4-14-17(26-19(21-14)22-9-5-6-10-22)18(23)20-12-13-7-8-15(24-2)16(11-13)25-3/h5-11H,4,12H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGUDFRMZGWZKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

α-Bromoaldehyde Intermediate Preparation

Procedure :

- Aldol Condensation : Syringaldehyde undergoes decarboxylative aldol condensation with diethyl malonate in ethanol under basic conditions (NaOEt, 0°C to reflux), yielding ethyl cinnamate derivatives.

- Hydrogenation : Catalytic hydrogenation (10% Pd/C, H₂, EtOAc) reduces the α,β-unsaturated ester to ethyl 3-(3,4-dimethoxyphenyl)propanoate.

- Oxidation and Bromination :

Thiazole Ring Closure

Reagents :

- α-Bromoaldehyde (1 equiv)

- Thioacetamide (1.1 equiv) or pyrrole-1-carbothioamide (for direct pyrrole incorporation)

- EtOH, 60°C, 3 h

Mechanism :

The Hantzsch reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-bromoaldehyde, followed by cyclodehydration to form the thiazole ring. Ethyl and pyrrole substituents are introduced via the α-bromoaldehyde and thioamide components, respectively.

Optimization :

- Solvent : Ethanol > DMF (reduces side reactions)

- Temperature : 60°C balances reaction rate and selectivity.

- Yield : 55–68% for analogous thiazoles.

Carboxamide Bond Formation via Peptide Coupling

The thiazole-5-carboxylic acid intermediate is coupled with 3,4-dimethoxybenzylamine using carbodiimide-mediated activation.

Carboxylic Acid Activation

Procedure :

- Ester Hydrolysis : Ethyl thiazole-5-carboxylate (1 equiv) is hydrolyzed with NaOH (2 equiv) in THF/H₂O (3:1) at 50°C for 2 h.

- Coupling Reagents :

Reaction Conditions :

Yield : 72–85% for analogous carboxamides.

Functional Group Modifications

Introduction of the 3,4-Dimethoxybenzyl Group

Method A: Reductive Amination

- Substrate : Thiazole-5-carbaldehyde (from oxidation of hydroxymethyl intermediate)

- Amine : 3,4-Dimethoxybenzylamine (1.2 equiv)

- Conditions : NaBH₃CN (1.5 equiv), MeOH, RT, 6 h.

Method B: Nucleophilic Substitution

- Electrophile : Thiazole bromide (prepared via PBr₃ treatment)

- Amine : 3,4-Dimethoxybenzylamine (1.5 equiv), K₂CO₃, DMF, 80°C, 8 h.

Yield Comparison :

| Method | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| A | MeOH | RT | 65 |

| B | DMF | 80°C | 78 |

Spectral Characterization and Analytical Data

Key Spectral Signatures

IR (KBr) :

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, thiazole-H)

- δ 7.45–7.02 (m, 6H, aromatic and pyrrole-H)

- δ 4.38 (d, J = 5.6 Hz, 2H, CH₂N)

- δ 3.81 (s, 6H, OCH₃)

LC-MS (ESI+) :

- m/z 428.2 [M+H]⁺ (calc. 428.17).

Comparative Analysis of Synthetic Routes

Route 1 (Sequential Hantzsch + Coupling) :

- Advantages : High purity, scalable thiazole synthesis

- Disadvantages : Multiple protection/deprotection steps

Route 2 (Convergent Synthesis) :

- Pre-formed 4-ethyl-2-pyrrolylthiazole coupled with 3,4-dimethoxybenzyl isocyanate

- Yield : 82% (reduces step count)

Challenges and Optimization Opportunities

- Pyrrole Incorporation : Direct use of pyrrole-1-carbothioamide in Hantzsch reactions improves atom economy but requires anhydrous conditions.

- Dimethoxybenzyl Stability : Avoid strong acids during workup to prevent demethylation.

- Crystallization : Recrystallization from EtOAc/hexane (1:3) enhances purity (>99% by HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or thiazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Benzyl halides, thioamides, primary amines

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

N-(3,4-dimethoxybenzyl)-4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide has shown promising anticancer properties in various studies:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

- In Vitro Efficacy : Research indicates significant cytotoxic effects against multiple cancer cell lines including MCF7 (breast cancer), A431 (skin cancer), and HepG2 (liver cancer), with IC50 values often below 15 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | < 12 |

| A431 | < 10 |

| HepG2 | < 15 |

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria:

- Mechanism : Its antimicrobial action may involve disrupting microbial cell wall synthesis or interfering with essential metabolic pathways.

- Efficacy : Studies report minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating strong potential for development as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory effects:

- In Vivo Studies : Animal models have demonstrated a reduction in inflammation markers, indicating potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on A431 cells. The results revealed that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation.

Case Study 2: Antimicrobial Activity

Research conducted on derivatives of this compound showed that modifications in the pyrrole ring significantly enhanced antimicrobial activity. One derivative achieved an MIC as low as 10 µg/mL against resistant bacterial strains, highlighting the importance of structural optimization in enhancing efficacy.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Key Observations :

- Aromatic Moieties : The 3,4-dimethoxybenzyl group offers electron-donating methoxy groups, contrasting with the electron-withdrawing pyridinyl or benzo[d][1,3]dioxol systems in analogues. This could influence binding interactions with hydrophobic enzyme pockets .

- Synthetic Challenges : Lower yields in compounds like 74 (20%) highlight the difficulty of coupling sterically hindered amines or carboxylic acids, a challenge that may extend to the target compound’s synthesis .

Structural and Crystallographic Analysis

While crystallographic data for the target compound is unavailable, SHELX-based refinements of related thiazoles (e.g., compound 74) reveal planar thiazole cores with substituent-dependent torsion angles, suggesting conformational flexibility critical for binding .

Biological Activity

N-(3,4-dimethoxybenzyl)-4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structural characteristics, and various biological evaluations.

Chemical Structure and Properties

The compound has the following chemical structure:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1251602-82-0 |

| Molecular Formula | C19H21N3O3S |

| Molecular Weight | 371.5 g/mol |

This compound features a thiazole ring, which is known for its diverse biological activity, particularly in pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. The process often starts with the formation of the thiazole ring followed by the introduction of the pyrrole moiety and subsequent modifications to yield the final product. Detailed synthetic routes can be found in various literature sources focusing on similar compounds.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. The compound exhibited significant antiproliferative effects, with IC50 values ranging from low micromolar to nanomolar concentrations. For instance, in comparative studies with known chemotherapeutics like doxorubicin and 5-fluorouracil, this compound demonstrated comparable or superior efficacy in inhibiting tumor cell proliferation.

The proposed mechanism for the anticancer activity includes the induction of apoptosis through the activation of caspases and inhibition of cell cycle progression. Molecular docking studies suggest that this compound may interact with key proteins involved in cancer cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of bacterial strains. In vitro assays indicated significant inhibition zones against pathogens such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which were evaluated using various in vitro models that measure cytokine release and inflammation markers. Studies have reported a reduction in TNF-alpha levels upon treatment with this compound, indicating its potential use in inflammatory conditions.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value significantly lower than that of traditional chemotherapeutics .

- Antimicrobial Efficacy : Research conducted on various bacterial strains showed that this compound had an MIC value comparable to that of standard antibiotics such as ciprofloxacin .

- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in a marked decrease in paw edema and inflammatory cytokines .

Q & A

Q. What synthetic routes are commonly employed for constructing the thiazole-5-carboxamide core in this compound?

The thiazole core is typically synthesized via cyclocondensation reactions. For example, a general procedure involves reacting substituted thiols (e.g., 5-phenyl-1,3,4-oxadiazole-2-thiol) with alkyl halides in the presence of a base like K₂CO₃ in DMF under ambient conditions . Optimization of reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) is critical to minimize side products, such as over-alkylation or incomplete cyclization.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological validation includes:

- HPLC : To assess purity (>95% recommended for biological assays) .

- NMR spectroscopy : Key signals include the thiazole C-5 carbonyl (δ ~165 ppm in ¹³C NMR) and pyrrole proton resonances (δ ~6.8–7.2 ppm in ¹H NMR) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ ion) with high-resolution data to rule out isobaric impurities .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of analogs with modified aryl/heteroaryl substituents?

Advanced SAR studies involve:

- Systematic substitution : Replace the 3,4-dimethoxybenzyl group with electron-deficient (e.g., 4-fluorophenyl) or bulky (e.g., cycloheptyl) moieties to evaluate steric/electronic effects on target binding .

- Molecular docking : Use computational models to predict interactions with biological targets (e.g., enzymes or receptors) based on analogs like 1,5-diarylpyrazole derivatives .

Q. How should researchers address contradictions in biological activity data across different assay systems?

Contradictions may arise from assay-specific factors (e.g., cell permeability, metabolic stability). Mitigation strategies include:

- Orthogonal assays : Compare results from enzyme inhibition (in vitro) and cell-based efficacy (in vivo) studies .

- Physicochemical profiling : Measure logP and solubility to identify bioavailability issues .

- Metabolite identification : Use LC-MS to detect degradation products that may interfere with activity .

Q. What experimental design considerations are critical for stability studies under varying pH and temperature conditions?

Stability protocols should include:

- Forced degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours .

- Kinetic analysis : Monitor degradation rates via HPLC and identify major degradation pathways (e.g., hydrolysis of the carboxamide group) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.